![molecular formula C15H31N3O B2658920 N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide CAS No. 1154563-59-3](/img/structure/B2658920.png)
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide
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Overview
Description
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide is a complex organic compound with a unique structure that includes both amine and amide functional groups
Preparation Methods
The synthesis of N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the amine intermediate: This step involves the reaction of a suitable alkyl halide with ammonia or a primary amine to form the desired amine intermediate.
Cycloheptyl group introduction: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where the amine intermediate reacts with a cycloheptyl halide.
Amide formation: The final step involves the reaction of the cycloheptyl-substituted amine with an appropriate acyl chloride or anhydride to form the desired amide compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups can be replaced by other functional groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide can be compared with other similar compounds, such as:
N-(3-aminopropyl)-N-methylpropanamide: Lacks the cycloheptyl group, which may affect its biological activity and chemical reactivity.
N-(3-aminopropyl)-3-(cycloheptylamino)propanamide: Similar structure but with different substitution patterns, leading to variations in properties.
N-(3-aminopropyl)-3-(methylamino)propanamide: Contains only the methylamino group, which may result in different interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-17(14-8-5-3-4-6-9-14)13-10-15(19)18(2)12-7-11-16/h14H,3-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMVDNVMACKQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)N(C)CCCN)C1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154563-59-3 |
Source
|
Record name | N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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